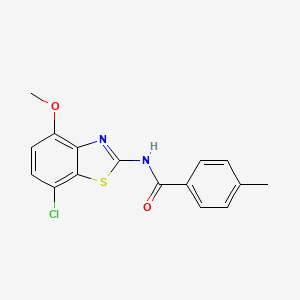

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

描述

属性

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-9-3-5-10(6-4-9)15(20)19-16-18-13-12(21-2)8-7-11(17)14(13)22-16/h3-8H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMKAGOYROMPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve more scalable techniques like microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

化学反应分析

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

科学研究应用

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide, exhibit potent antimicrobial activities. These compounds are known to inhibit crucial enzymes involved in bacterial cell wall synthesis, particularly targeting pathogens such as Mycobacterium tuberculosis.

Key Findings:

- The compound shows inhibitory action against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.

- Minimum inhibitory concentration (MIC) values indicate significant antimicrobial efficacy compared to standard drugs.

Anticancer Activity

The compound has demonstrated promising anticancer potential through its effects on cell signaling pathways. It has been shown to interact with pathways such as AKT and ERK, which are critical for cell proliferation and survival.

Case Study Results:

In a study evaluating the anticancer effects of various benzothiazole derivatives:

- Compounds similar to this compound were tested against human colorectal carcinoma cell lines (HCT116).

- Notable results showed IC50 values indicating potent antiproliferative activity, with some compounds exhibiting greater effectiveness than established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Antimicrobial Activity Table

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 1.27 | Bacillus subtilis |

| 2.54 | Salmonella typhi | |

| 5.08 | Escherichia coli |

Anticancer Activity Table

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.85 | HCT116 |

| 5-Fluorouracil (Standard) | 9.99 | HCT116 |

作用机制

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

相似化合物的比较

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide can be compared with other benzothiazole derivatives, such as:

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of chloro and methoxy groups in this compound contributes to its distinct properties and potential therapeutic benefits .

生物活性

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzothiazole core with a chloro and methoxy substitution, which contributes to its pharmacological profile. The synthesis typically involves several steps:

- Formation of the Benzothiazole Core : Synthesized via cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Introduction of Functional Groups : Chlorination and methoxylation introduce the 7-chloro and 4-methoxy groups.

- Condensation Reaction : The benzamide moiety is formed through a condensation reaction with a suitable hydrazide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. These interactions can lead to either inhibition or activation of these pathways, resulting in therapeutic effects.

Antiviral Activity

Research indicates that derivatives of benzothiazole compounds exhibit antiviral properties. For instance, studies on related compounds have shown that they can increase intracellular levels of APOBEC3G (A3G), which inhibits the replication of viruses such as Hepatitis B Virus (HBV) .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A related study demonstrated that benzothiazole derivatives could inhibit the growth of cervical and bladder cancer cell lines, suggesting potential antitumor activity .

Data Table: Biological Activities Overview

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits HBV replication | |

| Antitumor | Cytotoxic against cervical and bladder cancer | |

| Enzyme Inhibition | Modulates specific enzyme activities |

Case Studies

- Antiviral Study : A study involving the compound's analogs found that they effectively inhibited HBV replication in vitro, correlating with increased A3G levels in HepG2 cells. This suggests that structural modifications can enhance antiviral efficacy .

- Cytotoxicity Assessment : In vitro assays demonstrated that related benzothiazole derivatives exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the relationship between structural features and antitumor potency, emphasizing the potential for further development in cancer therapeutics .

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via sulfonylation of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride. Key steps include:

- Reagent Ratios : Equimolar amine and acyl chloride in pyridine as a base and solvent .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from methanol to achieve >95% purity .

- Yield Optimization : Stirring at room temperature for 16–24 hours improves conversion rates (typical yield: 60–70%) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) is standard .

- Hydrogen Bonding : Centrosymmetric dimers form via N–H···N bonds (2.85–3.10 Å), as observed in analogous benzothiazole amides .

- Packing Stabilization : Weak C–H···O/F interactions (3.0–3.5 Å) further stabilize the lattice .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR vs. LC-MS discrepancies)?

- Methodological Answer :

- NMR Assignments : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, methoxy protons (δ ~3.7–3.9 ppm) show coupling with adjacent aromatic protons .

- LC-MS Validation : Confirm molecular ion peaks ([M+H]+ at m/z 355.1) and rule out adducts by comparing retention times with synthetic intermediates .

- Crystallographic Validation : SC-XRD resolves ambiguities in regiochemistry (e.g., chloro vs. methoxy positioning) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Core Modifications :

- Benzothiazole Ring : Chloro substitution at position 7 enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Amide Linker : Replacing 4-methylbenzamide with sulfonamide groups (e.g., in Pan-Ras inhibitors) increases hydrogen-bond donor capacity .

- Biological Assays : Test analogs against target enzymes (e.g., PFOR in anaerobic organisms) via IC50 assays. For example, nitazoxanide derivatives show sub-µM inhibition via amide anion interactions .

Q. What computational methods predict intermolecular interactions in co-crystals or protein-ligand complexes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding modes. For example, benzothiazole analogs dock into Ras GTPase pockets via π-π stacking with Phe residues .

- MD Simulations : GROMACS simulations (100 ns) assess stability of hydrogen bonds (e.g., N–H···N) under physiological conditions .

- Electrostatic Potential Maps : Gaussian09 calculations highlight nucleophilic/electrophilic regions influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。